molecular formula C10H14O2 B183584 (S)-1-(o-Methoxyphenyl)-1-propanol CAS No. 114389-71-8

(S)-1-(o-Methoxyphenyl)-1-propanol

Cat. No. B183584
M. Wt: 166.22 g/mol
InChI Key: VZYLWUFNOMSQSJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(o-Methoxyphenyl)-1-propanol, also known as (S)-(+)-MOP, is a chiral alcohol that has been widely used in scientific research. It is a compound that has a unique chemical structure, which makes it a valuable tool in various fields of research.

Scientific Research Applications

(S)-(+)-MOP has been used in various scientific research applications. It has been used as a chiral auxiliary in the synthesis of other chiral compounds. It has also been used as a resolving agent for racemic mixtures. In addition, (S)-(+)-MOP has been used as a ligand in asymmetric catalysis. It has been shown to be an effective catalyst in various reactions, including the aldol reaction, Mannich reaction, and Michael addition.

Mechanism Of Action

The mechanism of action of (S)-(+)-MOP is not fully understood. However, it is believed to act as a chiral auxiliary or a resolving agent by forming diastereomeric complexes with the substrate. The diastereomeric complex can then be separated by chromatography or recrystallization, resulting in the isolation of the desired enantiomer.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (S)-(+)-MOP. However, it has been shown to be non-toxic and non-carcinogenic. It is also biodegradable and does not persist in the environment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-(+)-MOP in lab experiments is its chiral selectivity. It allows for the synthesis of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using (S)-(+)-MOP is its cost. It is more expensive than other chiral auxiliaries and resolving agents.

Future Directions

There are several future directions for the use of (S)-(+)-MOP in scientific research. One direction is the development of new synthetic methods using (S)-(+)-MOP as a catalyst. Another direction is the use of (S)-(+)-MOP in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, the use of (S)-(+)-MOP in the development of new analytical methods for the determination of enantiomeric purity is another potential future direction.

Synthesis Methods

The synthesis of (S)-(+)-MOP involves the reaction of (S)-phenylglycinol with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which results in the formation of (S)-(+)-MOP. The final product is obtained by recrystallization from ethanol.

properties

CAS RN

114389-71-8

Product Name

(S)-1-(o-Methoxyphenyl)-1-propanol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m0/s1

InChI Key

VZYLWUFNOMSQSJ-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1OC)O

SMILES

CCC(C1=CC=CC=C1OC)O

Canonical SMILES

CCC(C1=CC=CC=C1OC)O

Origin of Product

United States

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